3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O3/c1-8-13(9(2)25-21-8)15(24)17-7-12-19-20-14-11(5-4-6-23(12)14)16-18-10(3)22-26-16/h4-6H,7H2,1-3H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHRFFKRNVAFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a complex heterocyclic compound with potential therapeutic applications. The unique structural features of this compound suggest a range of biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.33 g/mol. The structure incorporates multiple heterocycles, including isoxazole and oxadiazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₃ |
| Molecular Weight | 324.33 g/mol |
| CAS Number | 936074-56-5 |
| Key Functional Groups | Isoxazole, Oxadiazole, Triazole |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The isoxazole and oxadiazole rings can modulate enzyme activity and receptor interactions, potentially influencing pathways involved in cancer and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring oxadiazole and triazole groups. For instance:
- Cell Proliferation Inhibition : Compounds structurally related to this compound have shown significant inhibition of cell proliferation in various cancer cell lines. For example, a related triazole derivative exhibited an IC50 value of 9 μM against A549 human lung cancer cells .
Enzyme Inhibition
The oxadiazole derivatives have been reported to inhibit human carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis . Such inhibition suggests that this compound may also possess similar enzyme-modulating properties.
Case Studies
- Study on Triazolo Derivatives :
- A series of triazolo derivatives were synthesized and evaluated for their anticancer effects. One derivative demonstrated cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.49 to 48.0 μM .
- Mechanistic Insights :
Comparison with Similar Compounds
Key Similarities :
- Shares the triazolo[4,3-a]pyridine core and 3-methyl-1,2,4-oxadiazole substituent at position 6.
- Both compounds feature a methyl-linked carboxamide group at position 3 of the triazolo-pyridine ring.
Key Differences :
- Substituent at the carboxamide position: The target compound uses an isoxazole-4-carboxamide group, while the analog employs a benzo[d]oxazol-2-one-linked acetamide.
- Molecular weight: The analog has a higher molecular weight (405.4 g/mol vs. ~395 g/mol estimated for the target compound) due to the benzo[d]oxazole moiety.
- Data availability: The analog lacks reported density, boiling point, and melting point data, mirroring gaps in the target compound’s characterization .
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
Structural Contrasts :
- Core heterocycle: Imidazo[1,2-a]pyridine (partially saturated) vs. triazolo[4,3-a]pyridine (fully aromatic).
- Functional groups: The imidazo-pyridine derivative includes cyano, nitroaryl, and ester groups, whereas the target compound prioritizes oxadiazole and isoxazole-carboxamide moieties.
Experimental Data :
- Melting point: 243–245°C (imidazo-pyridine) vs. N/A for the target compound.
- Spectral characterization: The imidazo-pyridine was validated via $^1$H NMR, $^13$C NMR, IR, and HRMS, demonstrating robust analytical workflows for similar heterocycles .
Implications of Structural Variations
- Bioactivity Potential: The triazolo-pyridine core in the target compound and Analog 1 may enhance binding to kinase or protease targets due to aromatic nitrogen-rich scaffolds. In contrast, Analog 2’s imidazo-pyridine and ester groups suggest divergent reactivity or solubility profiles.
- Synthetic Challenges : The absence of melting point data for the target compound and Analog 1 highlights gaps in purification or stability studies, whereas Analog 2’s detailed spectral data underscores established synthetic protocols for imidazo-pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
